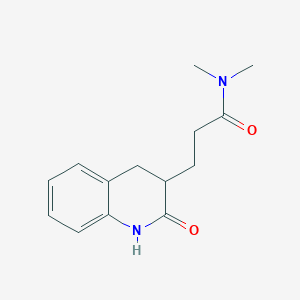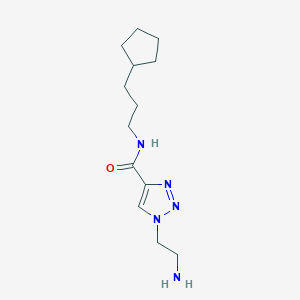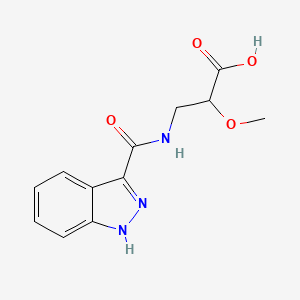
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide, commonly known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various neurological and psychiatric disorders.
作用机制
DMQX acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor and blocking the action of glutamate, the endogenous ligand. This results in the inhibition of synaptic transmission and the modulation of neuronal excitability. DMQX has been shown to be highly selective for the AMPA receptor subtype and does not affect other glutamate receptor subtypes such as NMDA and kainate receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit synaptic transmission and reduce neuronal excitability in various brain regions. DMQX has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. Additionally, DMQX has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
实验室实验的优点和局限性
DMQX has several advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for specific manipulation of synaptic transmission and neuronal excitability. DMQX is also readily available and relatively inexpensive compared to other glutamate receptor antagonists. However, DMQX has some limitations. It has poor solubility in water, which can limit its use in some experiments. Additionally, DMQX has a relatively short duration of action, which can make it difficult to study long-term effects.
未来方向
There are several future directions for the use of DMQX in scientific research. One potential direction is the investigation of the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMQX has been shown to have neuroprotective effects in various models of neurodegeneration, and further research could elucidate the underlying mechanisms. Another potential direction is the investigation of the role of AMPA receptors in addiction and substance abuse. DMQX has been shown to modulate the release of various neurotransmitters involved in addiction, and further research could lead to the development of novel treatments for addiction. Finally, the development of new and improved glutamate receptor antagonists could lead to further advances in our understanding of the role of glutamate receptors in various diseases and disorders.
合成方法
DMQX can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-acetyl-2,4-dimethylquinoxaline with N,N-dimethylpropanamide in the presence of a base and a catalyst to yield DMQX. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
DMQX has been extensively used in scientific research to investigate the role of glutamate receptors in various neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity, learning, and memory. DMQX has been used to study the role of AMPA receptors in epilepsy, stroke, depression, and addiction.
属性
IUPAC Name |
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16(2)13(17)8-7-11-9-10-5-3-4-6-12(10)15-14(11)18/h3-6,11H,7-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSQTSOWVXMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)

![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)

![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)